molecular formula C26H33NO2 B193406 13-cis-Fenretinide CAS No. 75686-07-6

13-cis-Fenretinide

Cat. No.: B193406
CAS No.: 75686-07-6
M. Wt: 391.5 g/mol
InChI Key: AKJHMTWEGVYYSE-DRYRGIGMSA-N
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Description

13-cis-Fenretinide, also known as N-(4-hydroxyphenyl)retinamide, is a synthetic retinoid derived from vitamin A. It has been extensively studied for its potential therapeutic applications, particularly in oncology. This compound is known for its ability to induce cell differentiation and apoptosis, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-cis-Fenretinide can be synthesized through several methods. One common route involves the reaction of 4-aminophenol with retinoyl chloride. The reaction typically occurs in benzene at a temperature of 10°C for about one hour . The yield of this reaction is approximately 82%.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in a neat form and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 13-cis-Fenretinide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

13-cis-Fenretinide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 13-cis-Fenretinide involves both retinoid-receptor-dependent and retinoid-receptor-independent pathways. It selectively accumulates in tissues such as the breast and induces apoptosis in cancer cells. This effect is achieved through the activation of retinoic acid receptors and the modulation of gene expression . Additionally, this compound can inhibit cell growth by inducing oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

Comparison: this compound is unique in its ability to induce apoptosis rather than differentiation, which is a significant advantage over other retinoids like ATRA and 9-cis Retinoic Acid . Additionally, its selective accumulation in certain tissues makes it particularly effective for targeted cancer therapy .

Properties

IUPAC Name

(2Z,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJHMTWEGVYYSE-DRYRGIGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75686-07-6
Record name Fenretinide, (13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075686076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenretinide, (13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC9HY55FGK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 13-cis-Fenretinide compare to Fenretinide (4-HPR) in terms of cytotoxicity against cancer cells?

A: The research indicates that this compound demonstrates lower cytotoxicity compared to Fenretinide (4-HPR) in several cancer cell lines. [] While this compound can induce cell death, its effectiveness is generally weaker than 4-HPR. Interestingly, the study found that combining this compound with 4-HPR resulted in additive cytotoxic effects in certain cell lines. This suggests a potential for combination therapy, although further research is needed to explore this possibility.

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